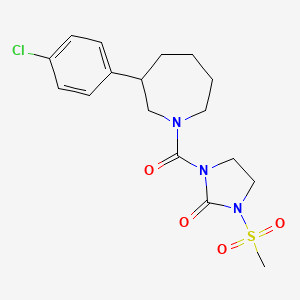
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound A' and is a member of the imidazolidinone family.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is its potent activity against cancer cells, viruses, and bacteria. This makes it a promising lead compound for the development of new drugs. However, one of the main limitations is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one. One of the main areas of research is the development of new drugs based on this compound. Further studies are needed to determine its safety and efficacy in animal models and clinical trials. Another area of research is the study of its mechanism of action and its potential interactions with other drugs. Finally, further studies are needed to determine its potential applications in other fields of science, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzylamine with 1,6-dibromohexane to produce 1-(4-chlorobenzyl)-1-azepane. This intermediate is then reacted with phosgene to produce 1-(4-chlorobenzyl)-1,3-dihydro-2H-imidazol-2-one. The final step involves the reaction of 1-(4-chlorobenzyl)-1,3-dihydro-2H-imidazol-2-one with methylsulfonyl chloride to produce 1-(3-(4-chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one.
Applications De Recherche Scientifique
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. It has been shown to possess potent antitumor, antiviral, and antibacterial activities.
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S/c1-26(24,25)21-11-10-20(17(21)23)16(22)19-9-3-2-4-14(12-19)13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHWFBSKFCBCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)
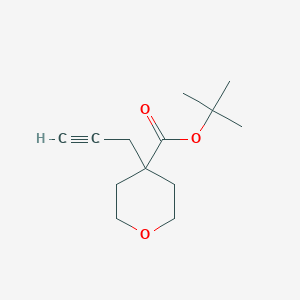
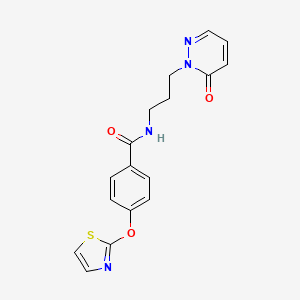
![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)

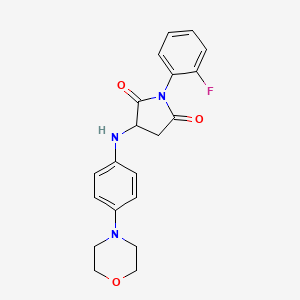

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)
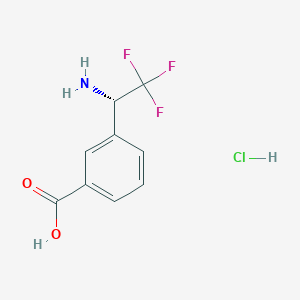
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)
